![molecular formula C9H7N3 B1406821 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 1352888-45-9](/img/structure/B1406821.png)
7-Methylimidazo[1,2-a]pyridine-8-carbonitrile
Overview
Description
7-Methylimidazo[1,2-a]pyridine-8-carbonitrile is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A recent review has summarized the recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates .Molecular Structure Analysis
The molecular formula of 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile is C9H7N3O . The average mass is 173.171 Da and the monoisotopic mass is 173.058914 Da .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The initial imine formation is considered the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Scientific Research Applications
Pharmaceutical Drug Development
This compound is a part of the imidazo[1,2-a]pyridine class, which is found in many active pharmaceutical ingredients. For instance, it’s structurally related to drugs like zolimidine, used for treating ulcers, and zolpidem, prescribed for insomnia . The core structure can be modified to develop new medications with potential therapeutic benefits.
Sedatives and Anxiolytics
Derivatives of imidazo[1,2-a]pyridine, such as saripidem, have been utilized as sedatives and anxiolytics . Research into 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile could lead to the synthesis of new compounds that act on the central nervous system to induce calmness or sleep.
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives serve as fluorescent probes for the in vitro and in vivo determination of metal ions like mercury and iron . This application is crucial for environmental monitoring and biological studies where sensitive detection of these ions is required.
Antimicrobial Agents
The structural motif of imidazo[1,2-a]pyridine is known to exhibit antimicrobial properties. Research into 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile could expand the arsenal of compounds used in the development of new pesticides and fungicides .
Material Science
Due to its structural characteristics, the imidazo[1,2-a]pyridine scaffold is useful in material science applications . It could be employed in the creation of novel materials with specific optical or electronic properties.
Light-Sensitive Dyes
Compounds with the imidazo[1,2-a]pyridine structure are used as light-sensitive dyes . These dyes have applications in various industries, including textiles and imaging technologies.
Optical Media for Data Storage
The unique properties of imidazo[1,2-a]pyridine derivatives make them suitable for use in optical media for data storage . They could be used to develop new types of writable or rewritable media that offer higher data density or stability.
Tuberculosis Treatment
Recent developments have shown that imidazo[1,2-a]pyridine analogues are effective against tuberculosis (TB). For example, the compound Q203, a derivative, has demonstrated significant bacterial load reduction in an acute TB mouse model . This suggests that 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile could be a starting point for synthesizing new anti-TB agents.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to be utilized as the core backbone for the development of covalent inhibitors , suggesting that this compound may also interact with specific proteins or enzymes in a covalent manner.
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . Covalent inhibitors typically work by forming a covalent bond with their target, which can lead to the modification or inactivation of the target’s function.
Biochemical Pathways
Given that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors , it is plausible that this compound could affect pathways involving its target proteins or enzymes.
Result of Action
The potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors suggests that they could induce significant changes in the function of their target proteins or enzymes .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines . The future directions might include further exploration of their potential pharmaceutical applications and development of more efficient and environmentally friendly synthetic methods .
properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-2-4-12-5-3-11-9(12)8(7)6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYYUVRNVVYJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylimidazo[1,2-a]pyridine-8-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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